2-Chloro-1,1,1,4-tetrafluoro-2-butene

HCFO Boiling Point Physical Property

2-Chloro-1,1,1,4-tetrafluoro-2-butene (CAS 175400-96-1) is a hydrochlorofluoroolefin (HCFO) with the molecular formula C₄H₃ClF₄ and a molecular weight of 162.51 g/mol. Its structure features a chlorine atom at the C2 position and four fluorine atoms distributed across the butene backbone, distinguishing it from simpler HCFO analogs.

Molecular Formula C4H3ClF4
Molecular Weight 162.51 g/mol
Cat. No. B12285229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,1,4-tetrafluoro-2-butene
Molecular FormulaC4H3ClF4
Molecular Weight162.51 g/mol
Structural Identifiers
SMILESC(C=C(C(F)(F)F)Cl)F
InChIInChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-
InChIKeyUSNKISPGPVQSDY-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,1,1,4-tetrafluoro-2-butene: Key Physical and Chemical Properties for Scientific Procurement


2-Chloro-1,1,1,4-tetrafluoro-2-butene (CAS 175400-96-1) is a hydrochlorofluoroolefin (HCFO) with the molecular formula C₄H₃ClF₄ and a molecular weight of 162.51 g/mol . Its structure features a chlorine atom at the C2 position and four fluorine atoms distributed across the butene backbone, distinguishing it from simpler HCFO analogs. The compound has a reported boiling point of 65 °C and a predicted density of 1.340 ± 0.06 g/cm³ . It is primarily utilized as a building block in fluorochemical synthesis, notably in the preparation of CFC-olefin adducts [1].

2-Chloro-1,1,1,4-tetrafluoro-2-butene: Why In-Class HCFO Compounds Cannot Be Interchanged


Although hydrochlorofluoroolefins (HCFOs) share a common chemical family, small differences in halogen substitution pattern lead to substantial variations in physical properties and reactivity. 2-Chloro-1,1,1,4-tetrafluoro-2-butene exhibits a boiling point of 65 °C , whereas closely related HCFOs such as HCFO-1233zd(E) and HCFO-1224yd(Z) have boiling points of 18.5 °C [1] and approximately 14 °C [2], respectively. These differences directly impact process compatibility, safety classifications, and end-use performance, making generic substitution without empirical validation a high-risk approach.

2-Chloro-1,1,1,4-tetrafluoro-2-butene: Quantified Differentiation vs. Key HCFO Analogs


2-Chloro-1,1,1,4-tetrafluoro-2-butene Boiling Point: Higher Than Key HCFO Analogs

2-Chloro-1,1,1,4-tetrafluoro-2-butene exhibits a boiling point of 65 °C . In contrast, the widely used hydrochlorofluoroolefin HCFO-1233zd(E) has a boiling point of 18.5 °C [1], and HCFO-1224yd(Z) boils at approximately 14 °C [2].

HCFO Boiling Point Physical Property Refrigerant Heat Transfer Fluid

2-Chloro-1,1,1,4-tetrafluoro-2-butene Liquid Density: Implications for Solvent and Formulation Design

The predicted density of 2-Chloro-1,1,1,4-tetrafluoro-2-butene is 1.340 ± 0.06 g/cm³ . This is notably higher than the measured liquid density of HCFO-1233zd(E) at 20 °C, which is 1.26 g/cm³ .

HCFO Density Physical Property Solvent Formulation

2-Chloro-1,1,1,4-tetrafluoro-2-butene as a Precursor for CDC-Olefin Adduct Synthesis

2-Chloro-1,1,1,4-tetrafluoro-2-butene serves as a key intermediate in the preparation of CFC-olefin adducts, as described by Van Der Puy et al. (1996) [1]. In this study, the compound CF₃CCl=CHCH₂Cl (derived from the target compound) was converted into 4,4,4-trifluorobutanol and other functionalized derivatives.

Fluorochemistry Synthetic Intermediate Building Block CFC-Olefin Adduct

2-Chloro-1,1,1,4-tetrafluoro-2-butene: High-Potential Application Scenarios Based on Quantitative Differentiation


High-Temperature Heat Transfer Fluid Research

Given its elevated boiling point of 65 °C compared to other HCFOs, 2-Chloro-1,1,1,4-tetrafluoro-2-butene may be evaluated as a candidate for high-temperature heat pump or organic Rankine cycle (ORC) working fluids where lower volatility is required [1].

Fluorinated Building Block for Medicinal Chemistry

Researchers synthesizing fluorinated analogs of bioactive molecules can utilize 2-Chloro-1,1,1,4-tetrafluoro-2-butene to introduce a CF₃ group or other fluorinated motifs via established CDC-olefin adduct chemistry .

Specialty Solvent or Co-Solvent Formulation

The combination of higher density and specific halogenation pattern may make 2-Chloro-1,1,1,4-tetrafluoro-2-butene suitable as a specialty solvent or co-solvent in organic synthesis, particularly in reactions where higher boiling points are needed to prevent evaporation losses .

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